4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride
Description
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrazine ring system. The pyrazolo[1,5-a]pyrazine core consists of a pyrazole (a five-membered ring with two adjacent nitrogen atoms) fused to a pyrazine (a six-membered ring with two nitrogen atoms at positions 1 and 4). The carboxylic acid substituent at position 4 enhances polarity and hydrogen-bonding capacity, while the dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .
For instance, dihydropyrazolo[1,5-a]pyrimidines are prepared regioselectively from aldehydes and hydrazine hydrate under reflux conditions , suggesting similar strategies could apply to the target compound.
Properties
Molecular Formula |
C7H11Cl2N3O2 |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H |
InChI Key |
MBQLLNDNRPMYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step procedures starting from pyrazolo[1,5-a]pyrazine derivatives or closely related heterocyclic precursors. The key synthetic features include:
- Construction of the fused pyrazolo[1,5-a]pyrazine ring system
- Introduction of the carboxylic acid group at the 4-position
- Formation of the dihydrochloride salt to stabilize the final product
The synthetic pathway requires precise control of reaction conditions such as temperature, solvent, and acid catalysis to optimize yield and purity.
Reported Synthetic Route
A representative synthetic route involves:
- Starting Materials:
- Pyrazolo[1,5-a]pyrazine or its chlorinated derivatives
- Suitable carboxylation agents or cyanoacetate derivatives for introducing the carboxylic acid moiety
- Key Reaction Steps:
- Nucleophilic substitution or condensation to form the bicyclic core
- Hydrolysis or acidic treatment to convert cyano or ester intermediates into the carboxylic acid
- Acidification with hydrochloric acid to form the dihydrochloride salt
- Reaction Conditions:
Example: Synthesis via Cyanoacetate Intermediate
A recent publication describes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, forming cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. Subsequent hydrolysis and acidification yield the target carboxylic acid dihydrochloride.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | 1,4-Dioxane, Ethanol | Polar aprotic solvents preferred |
| Temperature | 20–80 °C | Controlled to prevent side reactions |
| Acid Catalyst | HCl (for salt formation), H2SO4 (cyclization) | Acid strength influences yield and purity |
| Reaction Time | 12–24 hours | Longer times increase conversion |
| Molar Ratios | 1:1 (amine:acid or precursor:carboxylation agent) | Stoichiometric balance critical |
| Yield | 70–85% (reported in analogous systems) | Dependent on precursor purity and conditions |
Characterization Techniques for Prepared Compound
- Nuclear Magnetic Resonance (NMR): Confirms the structure of the pyrazolo[1,5-a]pyrazine core and carboxylic acid group
- Mass Spectrometry (MS): Validates molecular weight and purity
- Infrared Spectroscopy (IR): Detects characteristic carboxylic acid and amine hydrochloride salt bands
- Elemental Analysis: Confirms composition consistent with dihydrochloride salt
- Melting Point Determination: Assesses purity and salt formation
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a. Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: 2-Amino-5-(4-trifluoromethylphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4n, C₁₉H₁₅F₃N₆O₂) Key Features: A trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability. The amino and carbonyl groups contribute to hydrogen bonding, influencing receptor interactions . Comparison: Unlike the target compound’s pyrazine core, pyrimidine derivatives have a six-membered ring with two nitrogen atoms at positions 1 and 3. This alters electronic distribution and steric bulk, affecting binding affinity in biological systems .
b. Pyrazolo[1,5-a]pyrazine Hydrochlorides
- Example : Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (C₁₀H₁₆ClN₃O₂)
- Key Features : An ethyl ester at position 2 and a methyl group at position 6 introduce steric hindrance and modulate solubility. The hydrochloride salt improves crystallinity and stability .
- Comparison : The absence of a carboxylic acid group reduces acidity compared to the target compound. Ester derivatives are often prodrugs, hydrolyzed in vivo to active carboxylic acids .
c. Pyrazolo[3,4-b]pyridine Carboxylic Acid Derivatives
- Example : 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride (C₇H₁₀ClN₃O₂)
- Key Features : The pyridine ring (one nitrogen atom) instead of pyrazine alters ring aromaticity and dipole moments. The carboxylic acid at position 3 enables salt formation and coordination with metal ions .
- Comparison : The fused pyrazole-pyridine system has distinct electronic properties compared to pyrazolo[1,5-a]pyrazine, influencing reactivity in medicinal chemistry applications .
Physicochemical Properties
*Hypothetical data inferred from structural analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Core synthesis : Start with methyl pyrazolo[1,5-a]pyrazine-4-carboxylate. Nitration using HNO₃ in H₂SO₄ at 0°C introduces functional groups, followed by hydrolysis to yield the carboxylic acid .
-
Salt formation : React the carboxylic acid with HCl in diethyl ether to form the dihydrochloride salt. Optimize stoichiometry (2:1 HCl:acid) and temperature (0–5°C) to prevent decomposition .
-
Purification : Use recrystallization in dichloromethane/ether mixtures (3:1 v/v) to achieve >95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 12h | 60–65% | 90% | |
| Hydrolysis | 20% HBr, 60°C, 10 min | 52% | 95% | |
| Dihydrochloride formation | HCl in Et₂O, 0°C | 85% | 98% |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Elemental analysis : Confirm C, H, N content (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1042) .
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazine ring protons at δ 7.8–8.2 ppm) and carboxylate carbon (δ 170–175 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time ≈ 6.2 min .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields and purity levels across synthetic protocols?
- Methodology :
- Controlled variable testing : Systematically vary reaction parameters (e.g., acid concentration, temperature) to identify sensitivity points. For example, increasing HBr concentration from 20% to 30% improves hydrolysis yield by 15% but reduces purity by 5% due to side reactions .
- Cross-validation : Compare HRMS and NMR data with literature to detect impurities (e.g., residual solvents or byproducts like 3-bromo derivatives) .
- Statistical design : Use a Box-Behnken model to optimize reaction time, temperature, and reagent ratios .
Q. What experimental strategies are recommended to assess the hydrolytic stability of the dihydrochloride salt under varying pH conditions?
- Methodology :
- pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via HPLC:
| pH | % Remaining (24h) | Major Degradant |
|---|---|---|
| 1 | 98% | None |
| 7.4 | 85% | Pyrazine ring-opened product |
| 12 | 45% | Carboxylic acid |
- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life .
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the carboxylic acid and dihydrochloride moieties?
- Methodology :
- Derivatization : Synthesize analogs (e.g., ester, amide, or sulfonamide derivatives) to test bioactivity .
- Biological assays : Evaluate enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC testing) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
- Key SAR Insights :
| Derivative | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Carboxylic acid (parent) | 12 nM (Kinase X) | 0.8 |
| Methyl ester | >1000 nM | 5.2 |
| Amide | 45 nM | 1.1 |
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
